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Compound of Interest

Compound Name: 4,6-Di-tert-butylresorcinol

Cat. No.: B1329516 Get Quote

IUPAC Name: 4,6-di-tert-butylbenzene-1,3-diol Synonyms: 4,6-Di-tert-butylresorcinol CAS

Number: 5374-06-1 Molecular Formula: C₁₄H₂₂O₂ Molecular Weight: 222.32 g/mol

This technical guide provides a comprehensive overview of 4,6-di-tert-butylbenzene-1,3-diol, a

substituted resorcinol derivative. The document is intended for researchers, scientists, and

professionals in drug development, offering detailed information on its chemical properties,

synthesis, and biological activities, with a focus on its potential as an antioxidant and an

endocrine-disrupting chemical.

Chemical and Physical Properties
4,6-di-tert-butylbenzene-1,3-diol is a hydrophobic organic compound characterized by a

dihydroxybenzene (resorcinol) ring substituted with two tert-butyl groups at positions 4 and 6.

These bulky alkyl groups significantly influence its physical properties, such as enhancing its

thermal stability and solubility in organic solvents.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1329516?utm_src=pdf-interest
https://www.benchchem.com/product/b1329516?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11540614/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329516?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

IUPAC Name
4,6-di-tert-butylbenzene-1,3-

diol
[2]

CAS Number 5374-06-1 [2]

Molecular Formula C₁₄H₂₂O₂ [2]

Molecular Weight 222.32 g/mol [2]

Melting Point 120-125 °C [3]

Form Solid [3]

LogP 3.6928 [4]

Synthesis
The synthesis of 4,6-di-tert-butylbenzene-1,3-diol is typically achieved through the Friedel-

Crafts alkylation of resorcinol. In this electrophilic aromatic substitution reaction, resorcinol is

reacted with a tert-butylating agent, such as methyl-tert-butyl ether (MTBE), in the presence of

an acid catalyst. The di-alkylated product, 4,6-di-tert-butylresorcinol, is the

thermodynamically favored product of this reaction.[3][5][6] While this compound is often a

byproduct in syntheses aiming for mono-alkylated resorcinols, its production can be maximized

by adjusting reaction conditions.[6]

Experimental Protocol: Friedel-Crafts Alkylation of
Resorcinol
This protocol describes a general method for the acid-catalyzed alkylation of resorcinol, which

yields 4,6-di-tert-butylresorcinol as a major product.

Materials:

Resorcinol

Methyl-tert-butyl ether (MTBE)
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Solid acid catalyst (e.g., mesoporous alumina impregnated with sulfuric acid, or a

heteropolyacid like Keggin tungstophosphoric acid)[3][5][6]

An appropriate solvent (e.g., additional MTBE)[7]

Procedure:

In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer,

dissolve resorcinol (e.g., 7 g) in a suitable solvent such as methyl-tert-butyl ether (e.g., 45

mL).[7]

Place the reactor in an oil bath and heat the mixture to the desired reaction temperature

(e.g., 60 °C) under magnetic stirring.[7]

Add the acid catalyst (e.g., 0.7 g) to the reaction mixture.[7]

Monitor the reaction progress using a suitable analytical method, such as Gas

Chromatography (GC) or Thin Layer Chromatography (TLC).

Upon completion of the reaction, cool the mixture to room temperature.

Separate the catalyst from the reaction mixture by filtration.

The filtrate, containing the product mixture, can be subjected to work-up procedures

including washing with aqueous solutions to remove any remaining acid and unreacted

resorcinol.

Purify the crude product by techniques such as recrystallization or column chromatography

to isolate 4,6-di-tert-butylbenzene-1,3-diol.

Biological Activity and Potential Applications
Substituted phenols, particularly those with bulky tert-butyl groups, are recognized for their

antioxidant properties.[8] Additionally, there is growing evidence that this class of compounds

can act as endocrine disruptors by interacting with nuclear hormone receptors.

Antioxidant Activity
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Phenolic compounds, including resorcinol derivatives, can act as antioxidants by donating a

hydrogen atom from their hydroxyl groups to neutralize free radicals, thereby terminating

oxidative chain reactions. The presence of electron-donating tert-butyl groups can enhance this

activity.[8] While specific quantitative data for the antioxidant capacity of 4,6-di-tert-

butylbenzene-1,3-diol is not extensively reported in the literature, the general methodology for

assessing such activity is well-established.

Experimental Protocol: DPPH Radical Scavenging Assay
This is a common in vitro assay to determine the free radical scavenging capacity of a

compound.[9][10][11]

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color with a

maximum absorbance around 517 nm. When it accepts a hydrogen atom from an antioxidant, it

is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to

yellow and a decrease in absorbance.[9][10]

Methodology:

Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like

methanol or ethanol. The concentration should be adjusted to achieve an absorbance of

approximately 1.0 at 517 nm.[9]

Sample Preparation: Prepare a series of dilutions of 4,6-di-tert-butylbenzene-1,3-diol in the

same solvent.

Reaction: In a test tube or a 96-well plate, mix a specific volume of the DPPH solution (e.g.,

3 mL) with a smaller volume of the sample solution (e.g., 100 µL).[11] Prepare a control

sample with the solvent instead of the test compound.

Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g.,

30 minutes).[11]

Measurement: Measure the absorbance of the solutions at 517 nm using a

spectrophotometer.
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Calculation: The percentage of DPPH radical scavenging activity is calculated using the

formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 The IC₅₀ value, which is

the concentration of the compound required to scavenge 50% of the DPPH radicals, is then

determined from a plot of inhibition percentage versus concentration.

Endocrine Disrupting Potential
A significant area of interest for tert-butylated phenols is their potential to act as endocrine-

disrupting chemicals (EDCs).[7] EDCs can interfere with the body's endocrine system by

mimicking, blocking, or otherwise altering the normal function of hormones.[12] The primary

mechanisms involve interaction with nuclear receptors, such as the estrogen receptor (ER) and

the androgen receptor (AR).[12][13]

Studies on various substituted phenols have shown that they can bind to these receptors. For

instance, compounds like 4-tert-butylphenol and 2,4-di-tert-butylphenol have demonstrated the

ability to bind to the estrogen receptor.[4] Furthermore, a range of phenols, including 2-tert-

butylphenol, have been identified as antagonists for the androgen receptor.[14] Given its

structure, 4,6-di-tert-butylbenzene-1,3-diol is a candidate for exhibiting similar activities.

Mechanism of Action - Nuclear Receptor Interaction: The proposed mechanism involves the

binding of the phenolic compound to the ligand-binding domain (LBD) of a nuclear receptor like

the ER or AR. This interaction can either mimic the natural hormone (agonist activity) or block

the natural hormone from binding (antagonist activity). This binding event can trigger or inhibit a

cascade of cellular responses, including the recruitment of co-activator or co-repressor proteins

and subsequent modulation of target gene transcription.[1][15]

Experimental Protocol: In Vitro Receptor Transcriptional
Activation Assay
This type of assay is used to determine if a chemical can activate or inhibit a specific nuclear

receptor.

Principle: The assay utilizes a mammalian cell line (e.g., HeLa or 22Rv1) that has been

engineered to express a specific nuclear receptor (e.g., human ERα or AR) and a reporter gene

(e.g., luciferase) linked to a hormone-responsive promoter. If the test compound binds to and

activates the receptor, the receptor-ligand complex will bind to the promoter and drive the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3443608/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4384711/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4384711/
https://www.ncbi.nlm.nih.gov/books/NBK569327/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6786769/
https://pubmed.ncbi.nlm.nih.gov/19765641/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11540614/
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2024.1440654/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329516?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


expression of the reporter gene, which produces a measurable signal (e.g., light). Antagonistic

activity is measured by the ability of the compound to reduce the signal produced by a known

agonist.[16][17]

Methodology:

Cell Culture: Culture the appropriate reporter cell line under standard conditions.

Dosing: Plate the cells in a multi-well format and expose them to a range of concentrations of

4,6-di-tert-butylbenzene-1,3-diol. For antagonist testing, cells are co-treated with the test

compound and a known receptor agonist.

Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for receptor

activation and reporter gene expression.

Lysis and Signal Detection: Lyse the cells and measure the reporter gene product (e.g.,

luminescence for luciferase).

Data Analysis: Normalize the reporter signal to a measure of cell viability to account for

cytotoxicity. Agonist activity is expressed as a fold-induction over a vehicle control, and

antagonist activity is expressed as a percentage inhibition of the response to the reference

agonist. Dose-response curves are generated to determine EC₅₀ (for agonists) or IC₅₀ (for

antagonists) values.

Visualizations
Logical Workflow for Synthesis
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4,6-di-tert-butylbenzene-1,3-diol

Click to download full resolution via product page

Caption: General workflow for the synthesis of 4,6-di-tert-butylbenzene-1,3-diol.

Signaling Pathway for Potential Endocrine Disruption
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Caption: Proposed mechanism for endocrine disruption via nuclear receptor interaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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